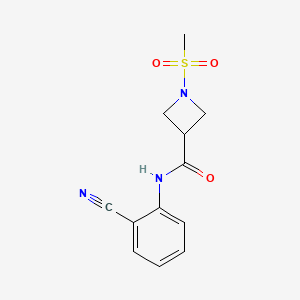

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-19(17,18)15-7-10(8-15)12(16)14-11-5-3-2-4-9(11)6-13/h2-5,10H,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFSLUIGYIWJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Methylsulfonyl Group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.

Attachment of the Cyanophenyl Group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds could serve as potential alternatives to conventional antibiotics .

Anticancer Potential

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been investigated for its anticancer properties. A series of related azetidine compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Preliminary results indicated promising activity, with some derivatives showing significant inhibition of cell proliferation .

Anti-inflammatory Properties

In vivo studies have also explored the anti-inflammatory potential of azetidine derivatives. Compounds similar to this compound have been tested in animal models, demonstrating a reduction in inflammatory markers, which suggests a possible therapeutic role in treating inflammatory diseases .

Pharmaceutical Development

Due to its diverse biological activities, this compound holds promise for pharmaceutical applications. It can serve as a building block for synthesizing more complex drugs aimed at treating infections, cancers, and inflammatory conditions .

Agrochemical Potential

There is emerging interest in exploring the use of azetidine derivatives in agrochemicals, particularly as fungicides or herbicides. The structural characteristics of these compounds may enhance their efficacy against phytopathogenic fungi .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide would depend on its specific biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Azetidine-3-carboxamide derivatives: These compounds share the azetidine ring structure and may have similar biological activities.

Methylsulfonyl derivatives: Compounds with the methylsulfonyl group may exhibit similar chemical reactivity.

Cyanophenyl derivatives: Compounds containing the cyanophenyl group may have comparable properties.

Uniqueness

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological mechanisms, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered cyclic amide. The presence of the methylsulfonyl group and the cyanophenyl moiety enhances its reactivity and potential interactions with biological targets. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus altering their activity. This mechanism is crucial for compounds targeting metabolic pathways or signal transduction processes.

- Receptor Modulation : this compound could interact with cellular receptors, modulating various signaling pathways. This interaction may lead to changes in cellular responses, influencing processes such as inflammation or cell proliferation.

- DNA Interaction : The compound might intercalate into DNA, potentially affecting gene expression and leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Biological Activity and Research Findings

Research has shown that this compound exhibits significant biological activity, making it a candidate for drug discovery and development.

Case Studies

- Sodium Channel Inhibition : A study indicated that derivatives similar to this compound could inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, which plays a critical role in pain perception. This suggests potential applications in treating chronic pain conditions such as neuropathic pain .

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiproliferative effects against various cancer cell lines. For example, azetidine derivatives have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential sodium channel inhibitor; antitumor effects |

| Lidocaine | Structure | Local anesthetic; sodium channel blocker |

| Mexiletine | Structure | Antiarrhythmic; sodium channel blocker |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization to form the azetidine ring, followed by functionalization of the 2-cyanophenyl and methylsulfonyl groups. Key parameters include:

- Catalysts : Use of palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature : Controlled heating (60–100°C) improves cyclization rates .

- Purification : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and azetidine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) .

Q. What physicochemical properties are critical for in vitro assay design?

- Methodological Answer :

- Solubility : Test in DMSO or aqueous buffers (pH 7.4) to ensure compatibility with biological assays .

- LogP : Estimated via HPLC to predict membrane permeability (target range: 1–3) .

- Stability : Assess degradation under light, temperature, and humidity using accelerated stability studies .

Advanced Research Questions

Q. How do electronic effects of the 2-cyanophenyl substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing cyano group enhances electrophilicity at the azetidine ring’s carbonyl carbon. Computational modeling (DFT) predicts charge distribution and reaction sites .

- Kinetic studies in varying solvents (e.g., THF vs. acetonitrile) reveal solvent polarity’s role in transition-state stabilization .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Dose-Response Analysis : EC/IC curves identify potency outliers due to assay sensitivity differences .

- Metabolic Stability Testing : Liver microsome assays assess if discrepancies arise from compound degradation .

Q. How can computational modeling predict binding interactions with target enzymes?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., kinases or proteases) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key residues for mutagenesis validation .

Q. What challenges exist in correlating in vitro potency with in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter efficacy .

- Species-Specific Differences : Compare human vs. murine enzyme homology to interpret translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.